molecular formula C6H14ClNO2 B7961000 Norleucine hydrochloride

Norleucine hydrochloride

Cat. No.: B7961000
M. Wt: 167.63 g/mol
InChI Key: GJVQLAKDPRPPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norleucine hydrochloride, also known as 2-aminohexanoic acid hydrochloride, is a non-proteinogenic amino acid. It is an isomer of the more common amino acid leucine. This compound is a white, water-soluble solid that is used in various scientific research applications due to its structural similarity to methionine, despite lacking sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

Norleucine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-bromohexanoic acid with ammonia, followed by hydrolysis to yield norleucine. The hydrochloride salt is then formed by reacting norleucine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of bacterial strains that produce norleucine as a byproduct. The compound is then extracted and purified through various chemical processes.

Chemical Reactions Analysis

Types of Reactions

Norleucine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Norleucine can be oxidized to form various products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert norleucine into different derivatives.

    Substitution: Norleucine can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acids, while reduction can produce different amino alcohols.

Scientific Research Applications

Norleucine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in peptide synthesis and as a probe for studying protein structure and function.

    Biology: Employed in studies of amino acid metabolism and protein synthesis.

    Medicine: Investigated for its potential role in treating neurodegenerative diseases like Alzheimer’s disease.

    Industry: Utilized in the production of biopharmaceuticals and as a component in fermentation processes.

Mechanism of Action

Norleucine hydrochloride exerts its effects by mimicking the structure of methionine, allowing it to be incorporated into proteins in place of methionine. This substitution can alter the properties of the proteins, providing insights into the role of methionine in various biological processes. The molecular targets and pathways involved include the methionine biosynthesis pathway and protein synthesis machinery.

Comparison with Similar Compounds

Similar Compounds

    Norvaline: An isomer of valine with similar biochemical properties.

    Aminocaproic acid: Another non-proteinogenic amino acid with similar structure.

    Leucine: A common amino acid with a similar structure but different biochemical properties.

    Isoleucine: An isomer of leucine with distinct metabolic roles.

    Lysine: An essential amino acid with a similar carbon backbone but additional functional groups.

Uniqueness

Norleucine hydrochloride is unique due to its structural similarity to methionine, which allows it to be used as a methionine analog in various research applications. This property makes it valuable for studying the role of methionine in protein function and metabolism.

Properties

IUPAC Name

2-aminohexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-2-3-4-5(7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVQLAKDPRPPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4.07 grams of 2-methoxycarbonylaminohexanoic acid methyl ester were heated in 15 ml of a mixture consisting of equal parts of concentrated hydrochloric acid, 100 weight percent formic acid and water for 24 hours under reflux. The acid mixture was removed in a vacuum, the oily residue treated twice with 20 ml of acetone and freed from acetone again in a vacuum. The now crystalline residue was intensively stirred with 10 ml of acetone, filtered with suction and dried over diphosphorus pentoxide. There were obtained 3.26 grams (97.3%) of D,L-norleucine hydrochloride pure by thin layer chromatography.
Name
2-methoxycarbonylaminohexanoic acid methyl ester
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4.07 g
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.